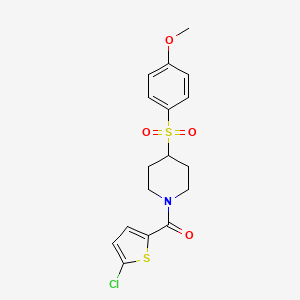

(5-Chlorothiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S2/c1-23-12-2-4-13(5-3-12)25(21,22)14-8-10-19(11-9-14)17(20)15-6-7-16(18)24-15/h2-7,14H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYLKRCHHRBZDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-Chlorothiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a thiophene ring and a piperidine moiety. The presence of the sulfonyl group enhances its biological activity through potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its role as a modulator of specific receptors and enzymes. Notably, it has been studied for its effects on:

- GPR6 Modulation : The compound acts as an antagonist or inverse agonist at GPR6, a receptor implicated in several neurological disorders. This activity suggests potential applications in treating conditions like Parkinson's disease and schizophrenia .

- Tyrosinase Inhibition : Similar compounds have shown promise in inhibiting tyrosinase, an enzyme involved in melanin biosynthesis. This inhibition could lead to applications in treating hyperpigmentation disorders .

Biological Activity Assays

In vitro studies have demonstrated the compound's biological activities through various assays:

- Cell Viability Assays : The MTT assay was employed to assess cytotoxicity. Compounds similar to this compound exhibited no significant cytotoxic effects at concentrations up to 10 µM .

- Tyrosinase Activity : The inhibitory effects on tyrosinase were evaluated using enzyme assays, revealing that certain derivatives effectively reduced enzyme activity, indicating their potential as anti-melanogenic agents .

- GPR6 Receptor Binding : Binding affinity studies indicated that the compound interacts with GPR6, affecting downstream signaling pathways associated with motor control and cognitive functions .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotective Effects : In animal models of Parkinson's disease, compounds targeting GPR6 have shown improvements in motor function and reductions in dyskinesia symptoms. This suggests that this compound may offer similar benefits .

- Anti-Melanogenic Activity : Research on related compounds demonstrated significant reductions in melanin production in B16F10 melanoma cells, supporting the potential use of this class of compounds in cosmetic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to (5-Chlorothiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. For instance, a study highlighted the compound's ability to increase caspase activity, which is a marker for apoptosis in cancer treatments .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and urease. Inhibition of acetylcholinesterase is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The sulfonamide group present in the compound enhances its inhibitory effects compared to non-sulfonamide derivatives .

Antimicrobial Properties

The incorporation of the sulfonamide moiety in the compound structure has been shown to enhance antimicrobial activity significantly. Studies have demonstrated that derivatives of this compound exhibit efficacy against a range of bacterial strains, making them potential candidates for antibiotic development .

Safety Profile

Toxicity studies on related compounds suggest a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg in animal models. This aspect is critical for further development and clinical application.

Table 1: Summary of Biological Activities

Case Study Insights

A notable case study evaluated the anticancer effects of a series of piperidine derivatives, including those related to this compound). The study found that these compounds not only inhibited tumor growth but also demonstrated selective toxicity towards cancer cells over normal cells, suggesting their potential as targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Comparative Insights

- Piperidine vs. Piperazine : The target compound’s piperidine ring (saturated six-membered ring) offers greater rigidity compared to the piperazine (unsaturated six-membered ring with two nitrogen atoms) in . This rigidity may reduce off-target interactions but limit conformational adaptability during receptor binding .

- Heterocyclic Substituents : The 5-chlorothiophene in the target compound provides stronger electron-withdrawing effects than the imidazothiazole in or the fluorophenyl in . This could enhance electrophilic reactivity in nucleophilic aromatic substitution (SNAr) reactions .

- However, the absence of a second sulfonyl group may reduce binding avidity compared to Sch225336 .

- Synthetic Complexity : The target compound’s synthesis likely involves fewer steps than Sch225336 () or the imidazothiazole derivative (), which require multi-step functionalization or coupling reactions.

Physicochemical and Pharmacokinetic Properties

- Solubility: The 4-methoxyphenyl sulfonyl group improves aqueous solubility compared to non-sulfonated analogs (e.g., SR141716A in ). However, the imidazothiazole derivative () may exhibit superior solubility due to its polar heterocycle .

- Metabolic Stability : The chlorothiophene in the target compound may confer resistance to oxidative metabolism compared to the fluorophenyl group in , which is prone to defluorination .

Q & A

Q. What are the critical steps and analytical methods for synthesizing (5-chlorothiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves sequential coupling reactions. First, sulfonylation of the piperidine ring with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) ensures proper sulfonamide formation. Next, the ketone linkage is formed via nucleophilic acyl substitution between the sulfonylated piperidine and 5-chlorothiophene-2-carbonyl chloride. Reaction progress is monitored using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirmed via LC-MS for intermediate mass verification . Final purification employs column chromatography (silica gel, gradient elution) to isolate >95% purity.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of characteristic signals (e.g., thiophene protons at δ 7.2–7.5 ppm, sulfonyl group at δ 3.8 ppm for methoxy) .

- HRMS : Verify molecular ion peaks ([M+H]⁺ calculated for C₁₇H₁₅ClNO₃S₂: 412.0264).

- FT-IR : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and sulfonyl (S=O stretch ~1150–1300 cm⁻¹) groups .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer : Begin with cell-free target-based assays (e.g., enzyme inhibition assays for kinases or GPCRs) due to the compound’s piperidine-sulfonamide scaffold, which often interacts with these targets. Use fluorescence polarization or SPR to assess binding affinity. Follow with cytotoxicity profiling (MTT assay in HEK-293 or HepG2 cells) at 1–100 µM concentrations to establish safety thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters:

- Temperature : Optimize sulfonylation at 60–80°C to balance reaction rate and byproduct formation.

- Solvent polarity : Test DMF vs. dichloromethane for coupling efficiency.

- Catalysts : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps. Use ANOVA to identify statistically significant factors .

Q. How should researchers resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Dose-response curves : Replicate assays with tighter concentration gradients (e.g., 0.1–50 µM) to identify non-linear effects.

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to detect unintended interactions.

- Metabolite analysis : Perform LC-MS/MS to rule out degradation products masking true activity .

Q. What computational strategies predict environmental fate and biodegradation pathways?

- Methodological Answer :

- QSAR models : Use EPI Suite™ to estimate logP (predicted ~3.2) and biodegradation probability.

- Molecular dynamics simulations : Model hydrolysis of the sulfonamide group in aqueous environments (pH 5–9).

- Ecotoxicity prediction : Apply TEST software to estimate LC50 for aquatic organisms .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

- Methodological Answer :

- Bioisosteric replacement : Substitute the 5-chlorothiophene with a furan or pyridine ring to modulate lipophilicity (clogP from 3.2 to 2.5–4.0).

- Sulfonamide variants : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Validate changes via in vitro CYP450 inhibition assays .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Analytical Signatures

| Intermediate | Key NMR Signals (δ, ppm) | HRMS [M+H]⁺ |

|---|---|---|

| Sulfonylated piperidine | 3.8 (s, OCH₃), 7.6 (d, J=8.5 Hz) | 274.0812 |

| Final compound | 7.4 (thiophene-H), 8.1 (s, SO₂) | 412.0264 |

Q. Table 2. Assay Conditions for Biological Screening

| Assay Type | Concentration Range | Endpoint Measurement |

|---|---|---|

| Kinase inhibition | 0.1–50 µM | IC50 via ADP-Glo™ |

| Cytotoxicity (MTT) | 1–100 µM | EC50 at 48h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.